molecular formula C9H11BrClN B3089824 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1199782-92-7

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3089824
CAS No.: 1199782-92-7
M. Wt: 248.55
InChI Key: NWABIAMMAHTFCD-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN. It is a brominated derivative of indanamine and is often used in various chemical and pharmaceutical research applications. The compound is known for its solid physical form and is typically stored at room temperature in a sealed, dry environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves several steps. One common method includes the bromination of 2,3-dihydro-1H-inden-1-amine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanamines, while oxidation can produce ketones .

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Aminoindan: A non-brominated analog with similar structural features.

    6-Bromo-1-indanone: A ketone derivative with different reactivity.

    2,3-Dihydro-1H-inden-1-amine: The non-brominated parent compound.

Uniqueness

6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWABIAMMAHTFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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